2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-
CAS No.: 68413-85-4
Cat. No.: VC18446800
Molecular Formula: C20H15ClN4
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68413-85-4 |
|---|---|
| Molecular Formula | C20H15ClN4 |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 6-chloro-2-N,3-N-diphenylquinoxaline-2,3-diamine |
| Standard InChI | InChI=1S/C20H15ClN4/c21-14-11-12-17-18(13-14)25-20(23-16-9-5-2-6-10-16)19(24-17)22-15-7-3-1-4-8-15/h1-13H,(H,22,24)(H,23,25) |
| Standard InChI Key | FAWDYLYVVKBRJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N=C2NC4=CC=CC=C4 |
Introduction
2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- is a complex organic compound with the molecular formula C20H15ClN4 and a molecular weight of approximately 346.82 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in pharmaceutical research.
2.2. LogP Value
The logP value of 2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- is reported to be 4.84, indicating a moderate level of lipophilicity . This characteristic can influence its solubility and interaction with biological systems.
2.3. CAS Number and InChI Key
The CAS number for this compound is 68413-85-4, and its InChI key is FAWDYLYVVKBRJB-UHFFFAOYSA-N .
3.1. HPLC Analysis
2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) on columns such as the Newcrom R1. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry (MS) compatibility .
3.2. Scalability and Applications
This HPLC method is scalable and suitable for preparative separations, making it useful for isolating impurities and studying pharmacokinetics .
Data Table
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C20H15ClN4 | Chemical composition |
| Molecular Weight | 346.82 g/mol | Mass of the compound |
| LogP | 4.84 | Measure of lipophilicity |
| CAS Number | 68413-85-4 | Unique identifier |
| InChI Key | FAWDYLYVVKBRJB-UHFFFAOYSA-N | Structural identifier |
Future Directions
Future studies should focus on exploring the biological activities of 2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-, including its potential anticancer and antiviral properties. Additionally, optimizing its synthesis and analytical methods could enhance its utility in pharmaceutical research.
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